

An In-depth Technical Guide on the Spectroscopic Data of Perfluorohexylethyl Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,1,2,2,3,3,4,4,5,5,6,6-
Tridecafluoro-8-iodooctane

Cat. No.: B042545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluorohexylethyl Iodide, a significant fluorinated organic compound. For clarity, this document specifically refers to 1H,1H,2H,2H-Perfluoroctyl iodide (CAS No. 2043-57-4), which is the chemically accurate name for the compound commonly referred to as Perfluorohexylethyl iodide.^{[1][2][3][4][5][6][7][8][9][10]} This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, offering detailed spectroscopic data, experimental protocols, and a summary of its synthesis.

Chemical Structure and Properties

Perfluorohexylethyl iodide is a perfluorinated organic compound with a structure that incorporates a perfluorohexyl group attached to an ethyl iodide moiety.^{[1][5]} This structure gives the molecule unique properties, including high thermal stability, chemical resistance, and low surface tension, making it a valuable intermediate in the synthesis of surfactants, polymers, and various specialty chemicals.^{[1][4]}

Table 1: General Properties of 1H,1H,2H,2H-Perfluoroctyl iodide

Property	Value
Chemical Name	1H,1H,2H,2H-Perfluorooctyl iodide
Synonyms	Perfluorohexylethyl iodide, 2-(Perfluorohexyl)ethyl iodide
CAS Number	2043-57-4
Molecular Formula	C8H4F13I
Molecular Weight	474.00 g/mol
Appearance	Colorless to light yellow liquid
Melting Point	~20-21 °C
Boiling Point	92 °C @ 45 mmHg; 178-180 °C
Density	1.934 g/mL at 25 °C
Refractive Index	1.359 - 1.361 (at 20°C)

Spectroscopic Data

Detailed experimental spectra for 1H,1H,2H,2H-Perfluorooctyl iodide are not widely available in the public domain. The following tables summarize the available and predicted spectroscopic data for this compound.

- ¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two methylene groups in the ethyl portion of the molecule. The signal for the CH₂ group adjacent to the iodine atom will be downfield due to the deshielding effect of the iodine. The signal for the CH₂ group adjacent to the perfluorohexyl chain will be further downfield and will likely show complex splitting due to coupling with the adjacent fluorine atoms.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and multiple signals for the carbons in the perfluorohexyl chain, with their chemical shifts influenced by the attached fluorine atoms.
- ¹⁹F NMR: The fluorine NMR spectrum is expected to be complex, with multiple signals corresponding to the different CF₂ groups and the terminal CF₃ group in the perfluorohexyl

chain.

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~ 3.3	Triplet	-CH ₂ -I
~ 2.8	Triplet of Triplets	-CF ₂ -CH ₂ -

Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~ 110-125	-CF ₂ - and -CF ₃ groups
~ 35	-CF ₂ -CH ₂ -
~ 5	-CH ₂ -I

The IR spectrum of Perfluorohexylethyl iodide is characterized by strong absorption bands in the C-F stretching region.

Table 4: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970 - 2860	Medium	C-H stretch
1450 - 1380	Medium	C-H bend
1250 - 1000	Strong	C-F stretch
~ 530	Medium	C-I stretch

Electron ionization mass spectrometry (EI-MS) of Perfluorohexylethyl iodide will result in fragmentation of the molecule. The predicted mass spectrum shows several characteristic fragments.

Table 5: Predicted Mass Spectrometry Data (EI-MS)

m/z	Predicted Adduct
474.92228	[M+H] ⁺
496.90422	[M+Na] ⁺
472.90772	[M-H] ⁻
491.94882	[M+NH ₄] ⁺
512.87816	[M+K] ⁺
456.91226	[M+H-H ₂ O] ⁺
518.91320	[M+HCOO] ⁻
532.92885	[M+CH ₃ COO] ⁻

Data from PubChemLite, predicted using CCSbase.

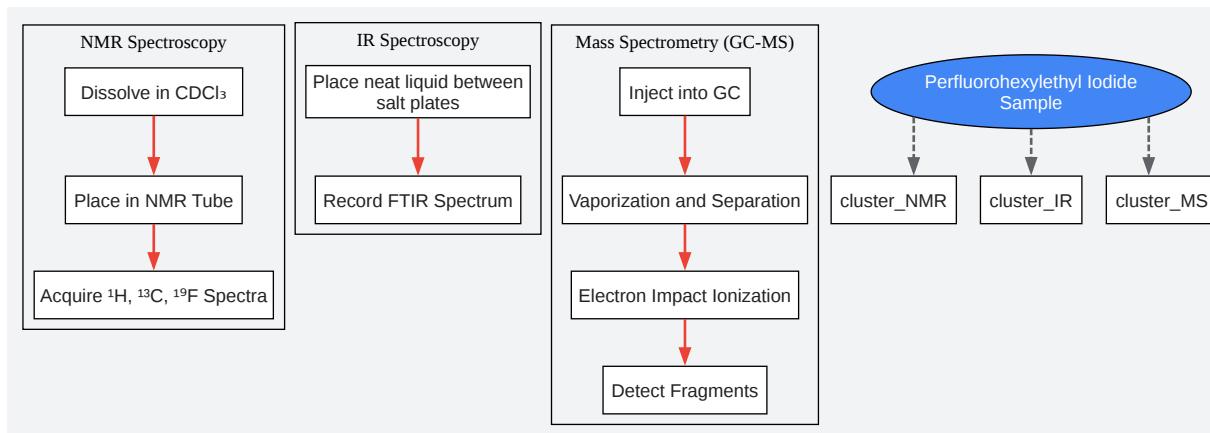
Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for Perfluorohexylethyl iodide.

The synthesis is a multi-step process that begins with the telomerization of tetrafluoroethylene. [11]

Step 1: Telomerization to form Perfluoroalkyl Iodides Perfluoroalkyl iodides are produced by the telomerization of tetrafluoroethylene (TFE) with a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide, as the telogen.[11] This reaction yields a mixture of straight-chain perfluoroalkyl iodides of varying lengths.

Step 2: Radical Addition of Ethylene The desired perfluorohexyl iodide from the telomerization step is then reacted with ethylene gas in the presence of a radical initiator.[11] This inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 1H,1H,2H,2H-Perfluorooctyl iodide.[11]


[Click to download full resolution via product page](#)

Synthesis workflow for 1H,1H,2H,2H-Perfluoroctyl iodide.

A sample of Perfluorohexylethyl iodide is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. ^1H , ^{13}C , and ^{19}F NMR spectra are then acquired on a high-resolution NMR spectrometer.

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum is then recorded using an FTIR spectrometer.

For a volatile compound like Perfluorohexylethyl iodide, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and the resulting fragments are detected.

[Click to download full resolution via product page](#)

Workflow for spectroscopic analysis of Perfluorohexylethyl iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. biorlab.com [biorlab.com]
- 3. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane (C8H4F13I) [pubchemlite.lcsb.uni.lu]
- 6. clearsynth.com [clearsynth.com]
- 7. CAS 2043-57-4: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-i... [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. 1H,1H,2H,2H-Perfluoroctyl iodide [myskinrecipes.com]
- 11. AIST:Spectral Database for Organic Compounds,SDBS [sdb.sdb.aist.go.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of Perfluorohexylethyl Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042545#spectroscopic-data-nmr-ir-ms-of-perfluorohexylethyl-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com